molecular formula C20H19N5O3S B6443666 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione CAS No. 2549002-41-5

3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione

Cat. No.: B6443666
CAS No.: 2549002-41-5
M. Wt: 409.5 g/mol
InChI Key: KYKLOTRHVXTLSQ-UHFFFAOYSA-N
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Description

3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a pyrrolidine ring, and a benzothiazole moiety. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione apart is its unique combination of functional groups, which allows it to interact with multiple biological targets. This multi-target approach can be advantageous in developing drugs with broad-spectrum activity.

Properties

IUPAC Name

2-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-23(20-15-6-2-3-7-16(15)29(27,28)22-20)14-9-11-24(13-14)18-12-19(26)25-10-5-4-8-17(25)21-18/h2-8,10,12,14H,9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKLOTRHVXTLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=CC(=O)N3C=CC=CC3=N2)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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